Nitrogen-15 Isotope: A Comprehensive Technical Guide
Nitrogen-15 Isotope: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen that serves as an invaluable tool in a wide array of scientific disciplines, including molecular biology, biochemistry, agriculture, and environmental science. Its unique nuclear properties, particularly its nuclear spin of ½, distinguish it from the more abundant ¹⁴N isotope and make it amenable to detection by sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides an in-depth overview of the fundamental properties of Nitrogen-15, detailed experimental protocols for its application, and visualizations of key biological pathways and experimental workflows where it plays a critical role.
Core Properties of Nitrogen-15
The utility of Nitrogen-15 as a tracer and analytical probe stems from its distinct physical and nuclear characteristics. These properties are summarized in the table below, providing a clear comparison with its more common counterpart, Nitrogen-14.
| Property | Nitrogen-15 (¹⁵N) | Nitrogen-14 (¹⁴N) |
| Atomic Number (Z) | 7 | 7 |
| Number of Protons | 7 | 7 |
| Number of Neutrons | 8 | 7 |
| Atomic Mass (Da) | 15.000108898 | 14.003074004 |
| Natural Abundance (%) | 0.3795 | 99.6205 |
| Nuclear Spin (I) | 1/2 | 1 |
| Nuclear Magnetic Moment (μ/μN) | -0.28318884 | +0.40376100 |
| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | -2.71261804 | 1.9337792 |
| Quadrupole Moment (e x 10⁻²⁸ m²) | 0 | 2.044 x 10⁻² |
Table 1: Fundamental Properties of Nitrogen-15 and Nitrogen-14 Isotopes.[1][2][3][4][]
Production and Enrichment
Due to its low natural abundance, Nitrogen-15 must be enriched for most research applications. The primary methods for ¹⁵N enrichment include:
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Cryogenic Distillation: This process involves the fractional distillation of liquid nitric oxide (NO) at low temperatures. The slight difference in volatility between ¹⁴NO and ¹⁵NO allows for their separation.
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Chemical Exchange: This method exploits the isotopic exchange equilibrium between two different nitrogen-containing compounds, such as ammonia (B1221849) (NH₃) and its aqueous solution or nitric acid (HNO₃) and nitric oxide (NO). The isotopes partition preferentially in one of the phases, allowing for enrichment.
Key Applications in Research and Drug Development
The unique properties of Nitrogen-15 make it a versatile tool for:
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Structural Biology: ¹⁵N labeling of proteins and nucleic acids is essential for multidimensional NMR spectroscopy, enabling the determination of three-dimensional structures and the study of molecular dynamics and interactions.[6]
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Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize ¹⁵N-labeled amino acids to accurately quantify changes in protein abundance between different cell populations.[7][8][9]
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Metabolic Research: ¹⁵N-labeled compounds are used to trace the metabolic fate of nitrogen-containing molecules in cells, tissues, and whole organisms, providing insights into metabolic pathways in both healthy and diseased states.[10][11][12]
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Agricultural and Environmental Science: ¹⁵N-labeled fertilizers are employed to track nitrogen uptake, utilization, and loss in plant-soil systems, leading to improved fertilizer efficiency and a better understanding of the nitrogen cycle.[13]
Experimental Protocols
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using ¹⁵N
SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids containing stable isotopes into proteins.
Objective: To quantitatively compare the proteomes of two or more cell populations.
Methodology:
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Cell Culture Preparation: Two populations of cells are cultured. One is grown in a "light" medium containing the natural abundance of amino acids. The other is cultured in a "heavy" medium where one or more essential amino acids (e.g., Arginine and Lysine) are replaced with their ¹⁵N- and/or ¹³C-labeled counterparts.[7][14]
-
Metabolic Labeling: Cells are cultured for a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation of the labeled amino acids into the cellular proteome.[9][15]
-
Experimental Treatment: The different cell populations are subjected to their respective experimental conditions (e.g., drug treatment vs. control).
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Cell Lysis and Protein Extraction: Cells from the "light" and "heavy" populations are harvested and lysed. The protein concentrations of the lysates are determined.
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Sample Pooling: Equal amounts of protein from the "light" and "heavy" samples are combined.
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Protein Digestion: The combined protein mixture is digested into peptides, typically using an enzyme like trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label. The ratio of the signal intensities of the heavy and light peptide pairs is used to determine the relative abundance of the corresponding protein in the original samples.[8][16]
¹⁵N-Edited Heteronuclear Single Quantum Coherence (HSQC) NMR
This is a fundamental 2D NMR experiment used to obtain structural information on ¹⁵N-labeled proteins.
Objective: To generate a 2D spectrum showing correlations between amide protons (¹H) and their directly bonded amide nitrogens (¹⁵N).
Methodology:
-
Sample Preparation: A purified sample of a ¹⁵N-labeled protein is prepared at a high concentration (typically >0.1 mM) in a suitable NMR buffer. A small percentage of D₂O is added for the spectrometer's lock system.[17]
-
Spectrometer Setup: The sample is placed in the NMR spectrometer. The spectrometer is tuned to the frequencies of ¹H and ¹⁵N, and the magnetic field is shimmed to achieve homogeneity.
-
Pulse Sequence: A ¹⁵N-HSQC pulse sequence is employed. This sequence involves a series of radiofrequency pulses and delays that transfer magnetization from the amide protons to the attached ¹⁵N nuclei. The chemical shift of the nitrogen is evolved during an indirect evolution period. The magnetization is then transferred back to the protons for detection.[6]
-
Data Acquisition: A series of 1D spectra are acquired, with the duration of the indirect evolution period being systematically incremented. This creates the second dimension of the 2D spectrum.
-
Data Processing: The raw data is Fourier transformed in both dimensions to generate the final 2D ¹H-¹⁵N HSQC spectrum.
-
Spectral Analysis: The resulting spectrum displays a peak for each ¹H-¹⁵N pair in the protein backbone (and some side chains). The position of each peak provides the chemical shifts of the corresponding proton and nitrogen, which are sensitive to the local chemical environment and can be used for protein structure determination and dynamics studies.[17][18][19][20]
Isotope-Ratio Mass Spectrometry (IRMS) for ¹⁵N Analysis
IRMS is used to precisely measure the ratio of ¹⁵N to ¹⁴N in a sample.
Objective: To determine the ¹⁵N abundance in a given sample, often to track the fate of a ¹⁵N-labeled tracer.
Methodology:
-
Sample Preparation: The sample (e.g., soil, plant tissue, or protein) is dried and homogenized. A small, precisely weighed amount of the sample is packed into a tin or silver capsule.[21][22][23]
-
Combustion/Elemental Analysis: The capsule containing the sample is dropped into a high-temperature combustion furnace (part of an elemental analyzer). The sample is combusted, and the nitrogen in the sample is converted to N₂ gas. Other combustion products, such as CO₂ and H₂O, are separated from the N₂ gas.[24]
-
Gas Chromatography: The N₂ gas is carried by a helium carrier gas through a gas chromatography column to further purify it.
-
Introduction into the Mass Spectrometer: The purified N₂ gas is introduced into the ion source of the mass spectrometer.
-
Ionization and Mass Analysis: In the ion source, the N₂ molecules are ionized. The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio. The mass spectrometer simultaneously measures the ion currents for masses 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N).
-
Data Analysis: The ratio of the ion currents is used to calculate the ¹⁵N abundance in the sample. The results are often expressed in delta (δ) notation in per mil (‰) relative to a standard (atmospheric N₂).[24][25]
Mandatory Visualizations
Signaling Pathway: Nitrogen Assimilation in Plants (GS-GOGAT Pathway)
Figure 1: Tracing Nitrogen-15 through the GS-GOGAT pathway in a plant root cell.
Experimental Workflow: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Figure 2: A generalized workflow for a SILAC-based quantitative proteomics experiment.
References
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- 2. Nitrogen Isotopes - List and Properties [chemlin.org]
- 3. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]
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- 6. HSQC_15N.nan [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Glutamine Synthetase-Glutamate Synthase Pathway and Glutamate Dehydrogenase Play Distinct Roles in the Sink-Source Nitrogen Cycle in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. jircas.go.jp [jircas.go.jp]
- 14. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 18. Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. s3.amazonaws.com [s3.amazonaws.com]
- 20. Carbonyl carbon label selective (CCLS) 1H–15N HSQC experiment for improved detection of backbone 13C–15N cross peaks in larger proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repository.library.noaa.gov [repository.library.noaa.gov]
- 22. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. foodstandards.gov.scot [foodstandards.gov.scot]
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- 25. pubs.usgs.gov [pubs.usgs.gov]
